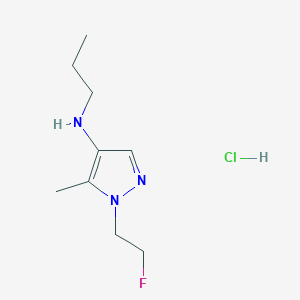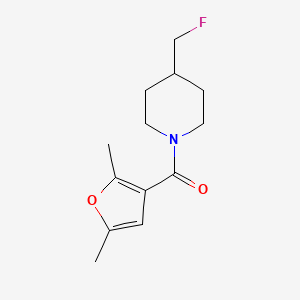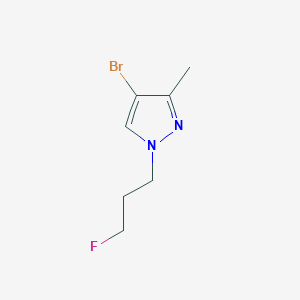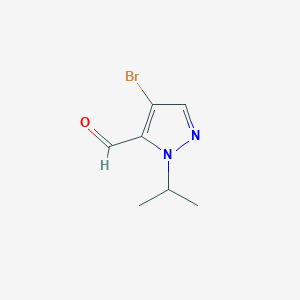![molecular formula C16H20BrN7 B12224177 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12224177.png)
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a pyrrolidine-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. Finally, the pyrrolidine group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings.
Reduction: Reduction reactions can target the bromopyrimidine moiety, potentially leading to debromination.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine and pyrrolidine rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine components but lacks the pyrrolidine group.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Contains an ethanol group instead of the pyrrolidine moiety.
Uniqueness
The presence of the pyrrolidine group in 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This structural uniqueness may contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C16H20BrN7 |
|---|---|
Molecular Weight |
390.28 g/mol |
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C16H20BrN7/c17-13-11-19-15(20-12-13)23-7-9-24(10-8-23)16-18-4-3-14(21-16)22-5-1-2-6-22/h3-4,11-12H,1-2,5-10H2 |
InChI Key |
CIZHEIYLGRFMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12224099.png)
![3-[({[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamothioyl]disulfanyl}carbonothioyl)(methyl)amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B12224107.png)


![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide](/img/structure/B12224133.png)
![3-Bromo-4-[(1-cyclopentylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B12224137.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B12224147.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12224148.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B12224152.png)


![N,N-dimethyl-6-[3-(trifluoromethyl)azetidin-1-yl]pyrimidin-4-amine](/img/structure/B12224163.png)

![3-Methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12224171.png)
